N-(5-Chloro-2-methoxyphenyl)acetamide
Description
Contextualization within the Field of Acetamide (B32628) Derivatives and Aromatic Amides
The amide bond is one of the most fundamental functional groups in organic chemistry and biochemistry, forming the backbone of proteins and finding widespread use in the pharmaceutical industry. rsc.orgresearchgate.netresearchgate.net Acetamide derivatives, which contain the CH3CONH- group, are a major class of amides that are integral to many biologically active compounds. galaxypub.copatsnap.com These derivatives exhibit a vast range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant effects. galaxypub.coontosight.aiontosight.ai
Aromatic amides, characterized by an amide functionality attached to an aromatic ring, are pivotal intermediates in the synthesis of pharmaceuticals, polymers, dyes, and agrochemicals. numberanalytics.comnumberanalytics.com Their synthesis is a cornerstone of medicinal chemistry, often achieved by reacting an aromatic amine with a carboxylic acid derivative. researchgate.netgalaxypub.co N-(5-Chloro-2-methoxyphenyl)acetamide fits squarely within this context. It is an N-substituted aromatic amide, and its synthesis typically involves the acylation of 5-chloro-2-methoxyaniline (B1222851). The presence of the chloro and methoxy (B1213986) groups on the phenyl ring modifies the electronic properties and reactivity of the molecule, influencing its potential biological interactions and making it a target for further chemical modification. researchgate.net
Overview of Research Trajectories and Academic Significance for this compound Scaffolds
The academic significance of this compound lies not in its direct application, but in its role as a versatile chemical scaffold. Researchers utilize this core structure to build larger, more complex molecules with tailored biological activities. The existing chloro and methoxy groups provide handles for further functionalization, allowing for the systematic exploration of structure-activity relationships.
Current research trajectories involving the this compound scaffold are predominantly focused on medicinal chemistry and drug discovery. Studies have shown that incorporating this moiety into larger molecular frameworks can lead to compounds with significant therapeutic potential. For instance, derivatives have been investigated for a range of pharmacological activities:
Anticancer Activity: The scaffold has been integrated into novel benzamide (B126) and thiadiazole derivatives, which have been evaluated for their anti-proliferative effects against various cancer cell lines. evitachem.comresearchgate.net
Anti-inflammatory and Antimicrobial Properties: As a member of the broader acetamide class, derivatives of this compound are explored for their potential to act as anti-inflammatory and antimicrobial agents. galaxypub.co The general class of acetamides is known to be a source of compounds with these properties. nih.govresearchgate.net
Enzyme Inhibition: The structural motifs present in acetamide derivatives are known to interact with biological targets like enzymes. This makes the this compound scaffold a valuable starting point for designing specific enzyme inhibitors, such as COX-II inhibitors. galaxypub.coarchivepp.com
The synthesis of these complex derivatives often uses the parent acetamide as a key intermediate. For example, a more complex derivative, N-(5-chloro-2-methoxyphenyl)-2-((5-(2-(4-fluorophenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide, highlights how the basic scaffold is elaborated to create molecules with potential in medicinal chemistry. evitachem.com Similarly, other research has focused on synthesizing pyrazoline-containing compounds derived from related structures for evaluation as anticancer agents. mdpi.com
Table 2: Examples of Research Applications for the this compound Scaffold
| Derivative Class | Research Focus | Potential Application |
| Thiadiazole derivatives | Integration of the scaffold into heterocyclic systems. evitachem.com | Anticancer, Antimicrobial |
| Benzamide derivatives | Synthesis of novel sulphamoylphenyl benzamides. researchgate.net | Anticancer |
| Phenylacetamide derivatives | Elaboration of the acetamide side chain. | Anti-inflammatory, Antimicrobial |
| Cyclopentenyl acetamides | Modification with cyclic aliphatic groups. guidechem.com | Chemical library development |
This targeted research underscores the strategic importance of the this compound core in generating novel chemical entities for therapeutic investigation. Its continued use as a foundational element in synthetic chemistry highlights its enduring academic and industrial relevance.
Structure
3D Structure
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-6(12)11-8-5-7(10)3-4-9(8)13-2/h3-5H,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKZLKZPMUWYXTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90323578 | |
| Record name | N-(5-Chloro-2-methoxyphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90323578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7463-32-3 | |
| Record name | N-(5-Chloro-2-methoxyphenyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7463-32-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 404341 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007463323 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC404341 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404341 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(5-Chloro-2-methoxyphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90323578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations for N 5 Chloro 2 Methoxyphenyl Acetamide and Its Analogues
Established Synthetic Routes to the N-(5-Chloro-2-methoxyphenyl)acetamide Core Structure
The synthesis of the foundational this compound structure is primarily achieved through well-established organic reactions. These methods focus on the efficient formation of the amide bond and the preparation of necessary precursors.
Condensation Reactions for Acetamide (B32628) Moiety Formation
The direct formation of the acetamide linkage in this compound often involves the condensation of 5-chloro-2-methoxyaniline (B1222851) with an appropriate acetylating agent. A common approach is the reaction with acetic anhydride (B1165640) or acetyl chloride. In a typical procedure, 5-chloro-2-methoxyaniline is treated with the acetylating agent, often in the presence of a base or in a suitable solvent to neutralize the acidic byproduct. For instance, the reaction of 5-chloro-2-methoxyaniline with acetyl chloride will yield the target acetamide and hydrochloric acid, which is typically scavenged by a base like pyridine (B92270) or triethylamine.
Another documented method involves the reaction of an aniline (B41778) with a carboxylic acid, such as cyanoacetic acid, in the presence of a coupling agent like 1,3-diisopropylcarbodiimide (DIC). This approach is utilized in the synthesis of related structures, for example, the reaction of 2,4-dichloro-5-methoxyaniline (B1301479) with cyanoacetic acid to form 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide chemicalbook.comgoogle.com. This highlights a versatile condensation strategy applicable to the formation of the acetamide moiety on similar substituted anilines.
Acylation Strategies in Precursor Derivatization
Acylation is a key strategy, not only for the final acetamide formation but also for creating versatile intermediates from the precursor, 5-chloro-2-methoxyaniline. This aniline derivative serves as the nucleophile in reactions with various acylating agents to introduce different functionalities.
The fundamental acylation to produce this compound itself is a straightforward N-acylation. More complex acylation strategies are employed to build precursors for further transformations. For example, reacting 5-chloro-2-methoxyaniline with chloroacetyl chloride is a crucial step in synthesizing intermediates for more complex molecules appchemical.comijpsr.inforesearchgate.net. This reaction yields 2-chloro-N-(5-chloro-2-methoxyphenyl)acetamide, a versatile building block for subsequent nucleophilic substitution reactions. Similarly, reaction with bromoacetyl bromide produces 2-bromo-N-(5-chloro-2-methoxyphenyl)acetamide, another key intermediate irejournals.com.
These acylation reactions are typically performed under standard conditions, often in a suitable solvent at room temperature or with gentle heating, and may include a base to neutralize the hydrogen halide byproduct. The choice of acylating agent is critical as it dictates the functionality introduced, which is then available for further synthetic manipulations.
Synthesis of Key Halogenated Intermediates (e.g., 2-bromo-N-(5-chloro-2-methoxyphenyl)acetamide)
The synthesis of halogenated intermediates, particularly 2-bromo-N-(5-chloro-2-methoxyphenyl)acetamide, is a critical step for the subsequent construction of more complex derivatives and heterocyclic systems. This intermediate is most commonly prepared by the acylation of 5-chloro-2-methoxyaniline with bromoacetyl bromide irejournals.com.
The reaction involves the nucleophilic attack of the amino group of 5-chloro-2-methoxyaniline on the electrophilic carbonyl carbon of bromoacetyl bromide. This is typically carried out in an inert solvent, and often in the presence of a mild base to quench the HBr generated during the reaction. The resulting 2-bromo-N-(5-chloro-2-methoxyphenyl)acetamide is a bifunctional molecule, possessing a reactive carbon-bromine bond that is susceptible to nucleophilic substitution. This reactivity is extensively exploited in the synthesis of various derivatives, as the bromine atom can be readily displaced by a wide range of nucleophiles, including thiols, amines, and the nitrogen atoms of heterocyclic rings nih.govresearchgate.net.
The analogous chlorinated intermediate, 2-chloro-N-(5-chloro-2-methoxyphenyl)acetamide, is synthesized in a similar fashion using chloroacetyl chloride appchemical.comijpsr.inforesearchgate.net. Both of these halogenated intermediates are foundational for building diverse molecular libraries.
Advanced Synthetic Approaches for this compound Derivatives
The this compound scaffold serves as a versatile platform for the development of more complex molecules, particularly those incorporating various heterocyclic ring systems. Advanced synthetic strategies focus on leveraging the reactivity of the core structure and its intermediates to construct diverse chemical libraries.
Integration into Diverse Heterocyclic Systems (e.g., Oxadiazoles, Pyrazoles, Imidazoquinazolines, Pyrazines, Triazoles, Thienopyrimidines)
The halogenated intermediate, 2-bromo-N-(5-chloro-2-methoxyphenyl)acetamide, is a key precursor for the synthesis of a variety of heterocyclic derivatives. The reactive bromoacetyl group readily participates in cyclization and substitution reactions.
Oxadiazoles: A common strategy to form 1,3,4-oxadiazole (B1194373) derivatives involves the reaction of 2-bromo-N-(5-chloro-2-methoxyphenyl)acetamide with a pre-formed 5-substituted-1,3,4-oxadiazole-2-thiol. In this nucleophilic substitution reaction, the thiol group of the oxadiazole displaces the bromine atom. This is typically carried out in the presence of a base, such as sodium hydride, in a polar aprotic solvent like N,N-dimethylformamide (DMF) nih.govresearchgate.net. This method allows for the linkage of the this compound moiety to a wide array of substituted oxadiazole rings.
Pyrazoles: The N-(5-chloro-2-methoxyphenyl) moiety can be incorporated into pyrazole-containing structures through various synthetic routes. One approach involves the reaction of a (5-chloro-2-methoxyphenyl)hydrazide with a 1,3-dicarbonyl compound, which is a classic method for pyrazole (B372694) synthesis researchgate.netchim.itorganic-chemistry.orgmdpi.com. The resulting (5-chloro-2-methoxyphenyl)(pyrazol-1-yl)methanone derivatives can then be further modified.
Thienopyrimidines: The synthesis of thienopyrimidine derivatives bearing the this compound group has been achieved through a nucleophilic substitution reaction. For instance, the thiol group at the 2-position of a thieno[3,2-d]pyrimidine (B1254671) core can react with 2-chloro-N-(5-chloro-2-methoxyphenyl)acetamide. This reaction is typically performed in a solvent like DMF with a base such as potassium carbonate to facilitate the coupling vulcanchem.com.
Triazoles: For the synthesis of 1,2,4-triazole (B32235) derivatives, a common method involves the reaction of a 4-aryl-5-(substituted)-4H-1,2,4-triazole-3-thiol with 2-chloro-N-(aryl)acetamides. The thiolate anion, generated by a base, acts as a nucleophile to displace the chloride, forming a thioether linkage and appending the acetamide side chain to the triazole ring researchgate.net.
The following table summarizes representative examples of heterocyclic systems synthesized from this compound and its intermediates.
| Heterocyclic System | Key Intermediate | General Reaction Type |
|---|---|---|
| Oxadiazoles | 2-bromo-N-(5-chloro-2-methoxyphenyl)acetamide | Nucleophilic substitution with a 1,3,4-oxadiazole-2-thiol (B52307) |
| Pyrazoles | (5-chloro-2-methoxyphenyl)hydrazide | Condensation with a 1,3-dicarbonyl compound |
| Thienopyrimidines | 2-chloro-N-(5-chloro-2-methoxyphenyl)acetamide | Nucleophilic substitution with a thienopyrimidine-thiol |
| Triazoles | 2-chloro-N-(5-chloro-2-methoxyphenyl)acetamide | Nucleophilic substitution with a 1,2,4-triazole-3-thiol |
N-Substitution Strategies and Derivative Libraries
Further diversification of this compound analogues can be achieved through N-substitution strategies. These methods focus on modifying the nitrogen atom of a precursor molecule, often a sulfonamide derivative, to generate libraries of related compounds.
For example, a series of N-alkyl/aralkyl derivatives of N-(4-(N-(5-chloro-2-methoxyphenyl)sulfamoyl)phenyl)acetamide has been synthesized. In this approach, the parent compound is treated with various electrophiles, such as alkyl or aralkyl halides, in the presence of a strong base like sodium hydride in an aprotic solvent like DMF researchgate.net. The sodium hydride deprotonates the sulfonamide nitrogen, creating a nucleophilic anion that then reacts with the electrophile to form the N-substituted product. This strategy allows for the systematic introduction of a wide range of substituents on the nitrogen atom, facilitating the exploration of structure-activity relationships.
This method of N-alkylation/aralkylation is a powerful tool for creating large libraries of derivatives from a common precursor, enabling the fine-tuning of molecular properties.
Comparative Analysis of Conventional vs. Microwave-Assisted Synthesis
The synthesis of this compound and its analogues, like many amide compounds, can be achieved through both conventional heating methods and microwave-assisted synthesis. A comparative analysis of these two approaches reveals significant differences in efficiency, reaction time, and environmental impact. indianchemicalsociety.comsphinxsai.com
Conventional synthesis typically involves heating reactants in a solvent for extended periods, often requiring several hours or even days for the reaction to reach completion. indianchemicalsociety.comasianpubs.org This method, while effective, is often associated with higher energy consumption and the use of larger quantities of solvents, which can pose environmental concerns. sphinxsai.comasianjpr.com The setup can be tedious, and the prolonged heating times can sometimes lead to the formation of undesired byproducts. sphinxsai.com
In contrast, microwave-assisted organic synthesis has emerged as a more efficient and environmentally friendly alternative. eurekaselect.com This technique utilizes microwave irradiation to directly and rapidly heat the reactants, leading to a significant acceleration of reaction rates. sphinxsai.com For the synthesis of various amides and heterocyclic compounds, reactions that take hours via conventional methods can often be completed in a matter of minutes using microwave irradiation. indianchemicalsociety.comsphinxsai.com This rapid heating not only saves time and energy but also frequently results in higher product yields and cleaner reaction profiles with fewer side products. indianchemicalsociety.comjocpr.com The increase in yield for microwave-synthesized amides compared to conventional methods can range from 8% to 36%. indianchemicalsociety.com
Microwave-assisted synthesis is considered an important approach toward green chemistry because it is more environmentally friendly and reduces the need for excessive solvents. asianjpr.com The simplicity, speed, and efficiency of this method have made it a valuable tool in modern organic and medicinal chemistry research. eurekaselect.com
The following table provides a comparative overview of the typical parameters for the synthesis of amide compounds using conventional versus microwave-assisted methods, based on findings for analogous chemical structures.
Table 1: Comparison of Conventional and Microwave-Assisted Amide Synthesis
| Parameter | Conventional Heating Method | Microwave-Assisted Method |
|---|---|---|
| Reaction Time | Hours to days (e.g., 9-12 hours) asianpubs.org | Minutes (e.g., 9-42 minutes) indianchemicalsociety.com |
| Product Yield | Moderate to good (e.g., up to 72%) indianchemicalsociety.com | Good to excellent (e.g., up to 87%) indianchemicalsociety.com |
| Energy Consumption | High | Low |
| Solvent Requirement | Often requires significant volumes | Minimal or solvent-free conditions possible indianchemicalsociety.com |
| Process | Tedious apparatus setup, longer heating sphinxsai.com | Simple, fast, and efficient processing sphinxsai.com |
| Environmental Impact | Higher potential for pollution asianjpr.com | Considered a "green chemistry" approach asianjpr.comeurekaselect.com|
Reaction Mechanism Elucidation for this compound Derivatization
The derivatization of this compound is a key chemical transformation for creating new analogues with potentially altered biological or chemical properties. A common method for derivatization involves the N-alkylation or N-aralkylation of the amide nitrogen. researchgate.net This transformation typically proceeds through a nucleophilic substitution mechanism.
The reaction mechanism can be elucidated in two primary steps:
Deprotonation: The first step involves the deprotonation of the amide nitrogen (-NH-) using a strong base. Sodium hydride (NaH) is an effective base for this purpose. In a polar aprotic solvent like N,N-dimethylformamide (DMF), the hydride ion (H⁻) from NaH abstracts the acidic proton from the amide nitrogen. This results in the formation of a highly nucleophilic amide anion (anion of this compound) and hydrogen gas (H₂). The use of a strong base is crucial because amides are generally weak acids.
Nucleophilic Attack: The newly formed amide anion is a potent nucleophile. In the second step, this anion attacks an electrophilic substrate, such as an alkyl or aralkyl halide (e.g., R-X, where R is an alkyl or aralkyl group and X is a halogen like Cl, Br, or I). The lone pair of electrons on the nitrogen attacks the electrophilic carbon atom of the halide, displacing the halide ion (leaving group) in what is typically an Sₙ2 (bimolecular nucleophilic substitution) reaction. This step results in the formation of the new N-substituted derivative of this compound. researchgate.net
Structural Elucidation and Spectroscopic Characterization of N 5 Chloro 2 Methoxyphenyl Acetamide and Its Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Proton/Carbon Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic compounds. By probing the magnetic properties of atomic nuclei, ¹H-NMR and ¹³C-NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for the unambiguous assignment of the molecular structure.
Expected ¹H-NMR Spectral Data for N-(5-Chloro-2-methoxyphenyl)acetamide:
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic Protons | 6.9 - 8.0 | Multiplet/Doublet | 3H |
| NH Proton | ~10.0 | Singlet | 1H |
| Methoxy (B1213986) Protons (OCH₃) | ~3.8 | Singlet | 3H |
| Acetyl Protons (CH₃) | ~2.1 | Singlet | 3H |
Similarly, the ¹³C-NMR spectrum provides a count of the unique carbon environments in the molecule. For an analogue like 2-chloro-N-(4-methoxyphenyl)acetamide, the spectrum would show distinct peaks for the carbonyl carbon, the aromatic carbons (with variations in chemical shifts due to the substituents), the methoxy carbon, and the acetyl methyl carbon. nih.gov
Expected ¹³C-NMR Spectral Data for this compound:
| Carbon Type | Expected Chemical Shift (δ, ppm) |
| Carbonyl Carbon (C=O) | ~164 |
| Aromatic Carbons | 110 - 155 |
| Methoxy Carbon (OCH₃) | ~55 |
| Acetyl Carbon (CH₃) | ~24 |
The precise chemical shifts and coupling constants for this compound would be influenced by the specific substitution pattern on the phenyl ring, namely the presence of the chloro and methoxy groups at the 5- and 2-positions, respectively.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation at various frequencies, an IR spectrum provides a unique "fingerprint" of the compound.
For this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to the N-H bond of the amide, the C=O (carbonyl) bond of the amide, the C-O bond of the methoxy group, and the C-Cl bond. Analysis of a similar compound, 2-chloro-N-(4-methoxyphenyl)acetamide, reveals key vibrational frequencies that confirm the presence of these functional groups. nih.gov
Characteristic IR Absorption Bands for this compound and its Analogues:
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| N-H (Amide) | Stretching | ~3300 |
| C-H (Aromatic) | Stretching | ~3100-3000 |
| C-H (Aliphatic) | Stretching | ~3000-2850 |
| C=O (Amide I) | Stretching | ~1660 |
| N-H (Amide II) | Bending | ~1550 |
| C-O (Methoxy) | Stretching | ~1250 |
| C-N (Amide) | Stretching | ~1030 |
| C-Cl | Stretching | ~830 |
The presence of these distinct absorption bands in the IR spectrum serves as a crucial piece of evidence for the successful synthesis and structural integrity of this compound.
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation pattern. Techniques such as Electron Ionization (EI-MS) and Electrospray Ionization (ESI-MS) are commonly employed.
For this compound (C₉H₁₀ClNO₂), the calculated molecular weight is approximately 199.63 g/mol . A high-resolution mass spectrum (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition of the molecule. For instance, the calculated exact mass for the molecular ion [M]⁺ of an analogue, 2-chloro-N-(4-methoxyphenyl)acetamide, is 199.04, with experimental values closely matching this. nih.gov
The mass spectrum would also display a characteristic isotopic pattern for the molecular ion due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio), resulting in two peaks separated by two mass units (M⁺ and M+2⁺).
Furthermore, the fragmentation pattern observed in the mass spectrum can provide valuable structural information. Common fragmentation pathways for acetanilides involve cleavage of the amide bond and loss of substituents from the aromatic ring.
Expected Key Fragments in the Mass Spectrum of this compound:
| m/z | Possible Fragment Ion |
| 199/201 | [M]⁺ (Molecular ion) |
| 157/159 | [M - CH₂=C=O]⁺ |
| 142/144 | [M - CH₃CO]⁺ |
| 127 | [M - Cl - CO]⁺ |
| 43 | [CH₃CO]⁺ |
Analysis of the molecular ion peak and the fragmentation pattern provides strong evidence for the molecular formula and the connectivity of this compound.
Other Analytical Techniques for Purity and Identity Confirmation
In addition to the primary spectroscopic techniques, other analytical methods are routinely used to assess the purity and confirm the identity of a synthesized compound.
Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive technique used to monitor the progress of a reaction and to assess the purity of the final product. A sample of this compound would be spotted on a TLC plate and developed in an appropriate solvent system. The presence of a single spot with a specific retention factor (Rf) value under UV visualization or after staining would indicate a high degree of purity. For many organic compounds, reaction progress is monitored by TLC, and the final products are often purified using column chromatography, with TLC used to identify the fractions containing the desired compound. mdpi.com
By employing this combination of powerful spectroscopic and analytical techniques, the chemical identity, structural integrity, and purity of this compound can be rigorously established, ensuring its suitability for subsequent applications in chemical synthesis and research.
Biological Activity Profiling and Mechanistic Investigations of N 5 Chloro 2 Methoxyphenyl Acetamide Derivatives in Vitro and Preclinical Models
Enzyme Inhibitory Studies and Biochemical Pathways Modulation
The therapeutic potential of a compound is often linked to its ability to selectively modulate the activity of specific enzymes. Research into N-(5-Chloro-2-methoxyphenyl)acetamide derivatives has revealed interactions with several key enzymes, suggesting a range of possible applications.
Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. This activity is a significant virulence factor for several pathogenic bacteria, including Helicobacter pylori, contributing to gastritis, peptic ulcers, and gastric cancer. Consequently, the inhibition of urease is a key strategy in combating these infections.
A study focused on the synthesis of N-alkyl/aryl derivatives of a related compound, N-(4-(N-(5-chloro-2-methoxyphenyl)sulfamoyl)phenyl)acetamide, demonstrated that these new compounds exhibited varying degrees of urease inhibitory activity. This suggests that the N-(5-chloro-2-methoxyphenyl) moiety can serve as a valuable component in the design of novel urease inhibitors. The study highlighted that all the synthesized compounds displayed antiurease activity, indicating the potential of this chemical scaffold in modulating the enzyme's function.
| Compound Series | Target Enzyme | Key Finding | Reference |
|---|---|---|---|
| N-alkyl/aryl derivatives of N-(4-(N-(5-chloro-2-methoxyphenyl)sulfamoyl)phenyl)acetamide | Urease | All synthesized compounds displayed antiurease activity to varying degrees. | nih.gov |
UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC) is a crucial zinc-dependent metalloenzyme found in Gram-negative bacteria. It catalyzes the second and committed step in the biosynthesis of Lipid A, the hydrophobic anchor of lipopolysaccharide (LPS), which is an essential component of the bacterial outer membrane. nih.govnih.govbiorxiv.orgfrontiersin.org The absence of a homologous enzyme in mammals makes LpxC an attractive and promising target for the development of novel antibiotics specifically aimed at Gram-negative pathogens. nih.govnih.govfrontiersin.org
The inhibition of LpxC disrupts the integrity of the bacterial outer membrane, leading to cell death. biorxiv.org Many potent LpxC inhibitors function by chelating the catalytic zinc ion in the active site. nih.gov While various chemical classes, such as hydroxamates and sulfonamides, have been investigated as LpxC inhibitors, specific studies detailing the inhibitory activity of this compound derivatives against LpxC are not prevalent in the current body of scientific literature. Further research is required to determine if this particular chemical scaffold can be adapted to effectively target the LpxC enzyme.
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the regulation of cholinergic neurotransmission. mdpi.com The inhibition of these enzymes, particularly AChE, is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. mdpi.comdergipark.org.tr
While direct studies on this compound are limited, research on structurally related compounds provides insight into the potential of this scaffold. For instance, a series of N-substituted-5-chloro-2(3H)-benzoxazolone derivatives were synthesized and evaluated for their AChE inhibitory activity. dergipark.org.tr The findings indicated that the 5-chloro-2(3H)-benzoxazolone scaffold demonstrated a range of inhibitory activity against the acetylcholinesterase enzyme, dependent on the nature of the N-substituent. dergipark.org.tr
Furthermore, investigations into O-aromatic N,N-disubstituted carbamates, including derivatives of 5-chloro-salicylanilide, have shown weak to moderate inhibition of both AChE and BChE. mdpi.com Some of these compounds exhibited greater efficacy than the established drug rivastigmine. mdpi.com These studies suggest that the chloro-substituted phenyl moiety present in this compound could be a component of a pharmacophore for cholinesterase inhibition, warranting further investigation of its derivatives.
| Compound Class | Target Enzymes | Observed Activity | Reference |
|---|---|---|---|
| N-substituted-5-chloro-2(3H)-benzoxazolone derivatives | Acetylcholinesterase (AChE) | Demonstrated a range of inhibitory activity against AChE. | dergipark.org.tr |
| O-Aromatic N,N-disubstituted carbamates (including 5-chloro-salicylanilide derivatives) | AChE and Butyrylcholinesterase (BChE) | Weak to moderate inhibition of both enzymes, with some derivatives being more potent than rivastigmine. | mdpi.com |
Lipoxygenases (LOX) are a family of iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids, such as arachidonic acid, leading to the production of leukotrienes and other lipid mediators of inflammation. researchgate.net The 5-lipoxygenase (5-LOX) enzyme, in particular, is a key player in the inflammatory cascade, and its inhibition is considered a therapeutic target for inflammatory conditions like asthma. researchgate.netnih.gov
A variety of synthetic compounds have been explored as potential LOX inhibitors. researchgate.netnih.govresearchgate.net However, there is a lack of specific research in the available literature investigating the 5-LOX inhibitory potential of this compound and its derivatives. Given the broad range of biological activities associated with acetamide (B32628) scaffolds, exploring their interaction with the 5-LOX pathway could be a valuable area for future research.
The development of any new chemical entity for therapeutic use requires a thorough investigation of its potential interactions with other biological systems to assess its safety profile. Two critical areas of investigation are the cytochrome P450 (CYP450) enzyme family and the human Ether-à-go-go-Related Gene (hERG) ion channel.
The CYP450 enzymes are a superfamily of heme-containing monooxygenases primarily located in the liver, responsible for the metabolism of a vast number of drugs and other xenobiotics. nih.govnih.gov Inhibition or induction of these enzymes by a new compound can lead to significant drug-drug interactions, altering the efficacy and toxicity of co-administered medications. nih.govnih.gov
The hERG potassium ion channel plays a crucial role in cardiac repolarization. nih.govresearchgate.net Blockade of this channel by small molecules can lead to a prolongation of the QT interval, a potentially fatal condition known as Torsades de Pointes. nih.gov Therefore, early assessment of a compound's hERG liability is a critical step in drug development.
Currently, there is no specific data available in the public domain regarding the interaction of this compound or its derivatives with the CYP450 enzyme family or the hERG ion channel. Such studies would be essential to evaluate the potential of these compounds as safe therapeutic agents.
Antimicrobial Activity Investigations (In Vitro)
The increasing prevalence of multidrug-resistant bacteria necessitates the discovery of new antimicrobial agents with novel mechanisms of action. Acetamide derivatives have been recognized for their potential antimicrobial properties.
While comprehensive studies on this compound are not extensively documented, research on related compounds provides valuable insights. For instance, studies on 2-chloro-N-phenylacetamide derivatives have demonstrated their potential as antimicrobial agents. The presence of a chloro group in the acetamide moiety appears to be important for biological activity. This is supported by findings where the addition of a chlorine atom to a previously inactive N-(2-hydroxyphenyl) acetamide conferred significant antifungal activity against Candida albicans.
| Compound Class/Derivative | Key Observation | Implication for this compound |
|---|---|---|
| 2-Chloro-N-phenylacetamide derivatives | Demonstrate general antimicrobial potential. | The 2-chloroacetamide (B119443) moiety is a recognized pharmacophore for antimicrobial activity. |
| N-(2-hydroxyphenyl) acetamide vs. 2-chloro-N-(2-hydroxyphenyl) acetamide | The addition of a chloro atom conferred significant antifungal activity. | Highlights the potential importance of the chloro-substituent in enhancing antimicrobial effects. |
Antibacterial Efficacy against Gram-Positive Bacterial Strains (e.g., Staphylococcus aureus, Bacillus subtilis)
The antibacterial potential of this compound derivatives has been demonstrated against several Gram-positive pathogens. A notable study synthesized a series of novel 2-[1-(5-chloro-2-methoxy-phenyl)-5-methyl-1H-pyrazol-4-yl]-5-(substituted-phenyl)- mdpi.comnih.govnih.govoxadiazoles. Within this series, the compound 2-[1-(5-chloro-2-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]-5-(4-fluorophenyl)-1,3,4-oxadiazole (4b) showed significant antibacterial activity. mdpi.com Its efficacy was quantified by determining the Minimum Inhibitory Concentration (MIC), which was 29.8 µg/mL against Staphylococcus aureus and 22.4 µg/mL against Bacillus subtilis. mdpi.com Other compounds in the same series displayed moderate activity when compared to the standard antibiotic, Ampicillin. mdpi.com
Further research into other derivatives has also confirmed activity against challenging pathogens. For instance, certain 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide derivatives have shown potent activity against both methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MRSA), with MIC values ranging from 15.62 to 31.25 µmol/L. mdpi.com
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 29.8 mdpi.com |
| Bacillus subtilis | 22.4 mdpi.com |
Antibacterial Efficacy against Gram-Negative Bacterial Strains (e.g., Escherichia coli, Pseudomonas aeruginosa, Salmonella typhi, Klebsiella pneumoniae)
The evaluation of this compound derivatives extends to Gram-negative bacteria, which are often more challenging to treat due to their complex cell wall structure. The derivative 2-[1-(5-chloro-2-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]-5-(4-fluorophenyl)-1,3,4-oxadiazole (4b) also exhibited notable activity against Gram-negative strains. mdpi.com The MIC values for this compound were recorded as 29.6 µg/mL against Escherichia coli and 30.0 µg/mL against Klebsiella pneumoniae. mdpi.com While this specific study did not report activity against Pseudomonas aeruginosa or Salmonella typhi, other related acetamide derivatives have been investigated for their potential against these and other Gram-negative pathogens. nih.gov
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 29.6 mdpi.com |
| Klebsiella pneumoniae | 30.0 mdpi.com |
Evaluation of Antifungal Properties
The antifungal potential of this compound derivatives has also been explored, with varied results. Some studies have found that certain derivatives possess weak or negligible antifungal potency. mdpi.com However, other research focusing on new azo-azomethine derivatives incorporating the chloro-methoxyphenyl moiety reported good to moderate antifungal activity against fungal strains such as Candida albicans. nih.gov This suggests that the antifungal efficacy is highly dependent on the specific structural modifications of the parent compound.
Anticancer Activity Research in Cellular Models (In Vitro)
The exploration of this compound derivatives as potential anticancer agents has yielded promising results in various human cancer cell lines.
Antiproliferative and Cytotoxic Effects on various Cancer Cell Lines (e.g., PANC-1, HepG2, MCF7)
Several studies have synthesized and screened derivatives for their ability to inhibit the growth of cancer cells. In one such study, novel 2-chloro-N-aryl substituted acetamide derivatives of 5-[2-(4-methoxyphenyl) pyridin-3-yl]-1,3,4-oxadiazole-2-thiol were evaluated. The compound N-[5-(4-Methoxy-phenyl)-pyridin-2-yl]-2-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl] mdpi.comnih.govnih.govoxadiazol-2-ylsulfanyl}-acetamide (6e) demonstrated high cytotoxicity against the pancreatic cancer cell line (PANC-1) and the liver cancer cell line (HepG2), with IC50 values of 4.6 µM and 2.2 µM, respectively. Another compound from the same series (6c) showed moderate cytotoxicity against the breast cancer cell line (MCF7) with an IC50 of 15.5 µM.
In another investigation, a series of 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivatives were synthesized and evaluated for anti-proliferative activity. One of the most potent compounds from this series, compound 4j, was tested against a panel of cancer cell lines, where it showed the highest sensitivity against human pancreatic carcinoma (MIA PaCa-2), a cell line related to PANC-1.
| Derivative | PANC-1 (µM) | HepG2 (µM) | MCF7 (µM) |
|---|---|---|---|
| Compound 6e | 4.6 | 2.2 | - |
| Compound 6c | - | - | 15.5 |
Mechanisms of Cancer Cell Growth Inhibition
Research into the mechanisms underlying the anticancer effects of these derivatives has provided valuable insights. Cellular mechanistic studies on the potent 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivative (compound 4j) in MIA PaCa-2 pancreatic cancer cells revealed that the compound induced cell cycle arrest at the G2/M phase. Furthermore, this derivative was found to induce apoptosis, a form of programmed cell death, which is a key mechanism for eliminating cancerous cells. These findings indicate that the antiproliferative effects of these compounds are mediated through the disruption of the cell division cycle and the activation of apoptotic pathways.
Antiviral Properties and Mechanisms (In Vitro)
While related heterocyclic scaffolds such as thiazolidinones and pyrazoles have been investigated for antiviral activities, specific research detailing the in vitro antiviral properties and mechanisms of this compound derivatives is not extensively documented in the current body of scientific literature. mdpi.com Further investigation is required to determine if these compounds possess any significant activity against viral pathogens.
Based on the conducted research, there is currently insufficient publicly available scientific literature detailing the specific biological activities of this compound and its derivatives as outlined in the requested article structure.
Specifically, a comprehensive search did not yield specific research findings, data tables, or detailed mechanistic investigations regarding the following activities for this compound derivatives:
Inhibition of Viral Replication Pathways: No specific data was found on the inhibition of HIV Reverse Transcriptase or Human Adenovirus (HAdV) DNA replication.
Interference with Viral Entry Mechanisms: There is no available research detailing the interference of these specific compounds with the HAdV entry pathway.
Exploration of Other Predicted Biological Activities: While acetamide derivatives, as a broad class of compounds, have been investigated for anti-inflammatory properties, no specific studies detailing the anti-inflammatory activity of this compound derivatives were identified.
Therefore, it is not possible to generate the requested article with the required level of detail and scientific accuracy based on the currently accessible information. Further experimental research would be needed to elucidate the biological activity profile and mechanistic investigations of this compound derivatives.
Structure Activity Relationship Sar and Molecular Design Principles for N 5 Chloro 2 Methoxyphenyl Acetamide Analogues
Correlating Structural Features with Biological Potency and Selectivity
The biological profile of N-(5-Chloro-2-methoxyphenyl)acetamide analogues is intricately linked to their structural components. The core scaffold can be dissected into three primary regions: the 5-chloro-2-methoxyphenyl moiety, the acetamide (B32628) linker, and a terminal group, which is often a heterocyclic ring. Modifications in any of these regions can profoundly impact the compound's potency and selectivity towards specific biological targets.
The 5-chloro-2-methoxyphenyl group is a critical pharmacophoric element that significantly influences the biological activity of the parent molecule. The nature and position of the substituents on the phenyl ring are key determinants of potency and selectivity.
The chlorine atom at the 5-position and the methoxy (B1213986) group at the 2-position play distinct yet synergistic roles. Halogen substituents, such as chlorine, are known to enhance lipophilicity, which can improve the molecule's ability to cross cell membranes. In a study of related N-(substituted phenyl)-2-chloroacetamides, halogenated p-substituted phenyl rings were found to be among the most active due to high lipophilicity, allowing for rapid passage through the phospholipid bilayer of cell membranes. nih.gov Specifically, in the development of dual antagonists for dopamine (B1211576) D2 and serotonin (B10506) 5-HT3 receptors, derivatives of 4-amino-2-methoxybenzoic acid were synthesized. nih.gov Within this series, modification of the substituent at the 5-position of the benzoyl moiety led to significant changes in binding affinity. nih.gov For instance, introducing a chloro group at the 5-position, as seen in 5-chloro-N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)-2-methoxy-4-methylaminobenzamide, or replacing it with other halogens like bromo and iodo, resulted in a marked increase in dopamine D2 receptor binding affinity compared to the reference compound metoclopramide. nih.gov
The acetamide linker serves as a central scaffold connecting the substituted phenyl ring to other parts of the molecule. Its length, rigidity, and the nature of substitutions on the amide nitrogen are pivotal for biological activity.
Modifications to the linker can alter the distance and spatial orientation between the key pharmacophoric groups. For example, incorporating the linker into a rigid cyclic structure, such as an azetidinone ring, has been explored. In one study, a series of 2-{2-[3-chloro-2-(aryl)-4-oxoazetidin-1-ylamino]-acetylamino}benzothiazole-6-carboxylic acids were synthesized, where the acetamide linker was part of a β-lactam ring structure, which is known for its antibacterial properties. mdpi.com
N-substitution on the acetamide nitrogen introduces another point of diversity. In a study on N-(4-(N-(5-chloro-2-methoxyphenyl)sulfamoyl)phenyl)acetamide, a series of N-alkyl/aralkyl derivatives were synthesized to explore potential antiurease activity. researchgate.net This highlights that substitutions on the amide nitrogen are a viable strategy for modulating the biological profile of compounds containing the N-(5-chloro-2-methoxyphenyl) moiety. The conformation of the acetamide group itself is also significant; it is often twisted out of the plane of the phenyl ring, which affects how the molecule presents itself to its biological target. nih.govresearchgate.net
A wide variety of heterocyclic systems have been investigated. For instance, in a series of SLACK potassium channel inhibitors, the terminal ring was a pyrimidine (B1678525). mdpi.com Systematic modifications of this scaffold revealed that the eastern ring of the scaffold was reasonably tolerant to functional group modification. mdpi.com In another example, benzothiazole (B30560) derivatives were synthesized and showed moderate to good antibacterial activity. mdpi.com The nature of the aryl group attached to the azetidinone ring in these benzothiazole-containing compounds significantly influenced their efficacy against different bacterial strains. mdpi.com
The choice of the heterocyclic ring and its substituents can lead to compounds with diverse pharmacological activities, including anticancer properties. Novel derivatives incorporating a 1,3,4-oxadiazole-2-thiol (B52307) moiety have been synthesized and evaluated for their in vitro anticancer activity against various human leukemic cell lines. ijddr.inresearchgate.net The results showed that specific substitutions on the terminal aryl group led to compounds with high cytotoxicity against pancreatic (PANC-1) and liver (HepG2) cancer cell lines. ijddr.in Similarly, indole-based sulfonylhydrazones have shown promise as anti-breast cancer agents, where specific indolyl substituents (like 5-chloro) contributed to enhanced cytotoxic activity. mdpi.com
The following table summarizes the influence of different terminal heterocyclic rings on the biological activity of related acetamide structures.
| Terminal Heterocycle | Target/Activity | Key SAR Findings |
| Pyrimidine | SLACK Potassium Channel Inhibition | The pyrimidine ring was tolerant to various functional group modifications. Substitutions at the 2- and 4-positions were generally preferred. mdpi.com |
| Benzothiazole (linked via azetidinone) | Antibacterial | The nature of the aryl substituent on the azetidinone ring influenced the spectrum of antibacterial activity. mdpi.com |
| 1,3,4-Oxadiazole (B1194373) | Anticancer (Cytotoxicity) | Specific N-aryl substitutions on the acetamide linked to the oxadiazole resulted in high cytotoxicity against PANC-1 and HepG2 cell lines. ijddr.in |
| Indole (B1671886) (in sulfonylhydrazones) | Anticancer (Breast Cancer) | A 5-chloro substituent on the indole ring contributed significantly to enhanced cytotoxic activity and ligand efficiency. mdpi.com |
| Hexahydro-1,4-diazepine | Dopamine D2 / Serotonin 5-HT3 Antagonism | A 1-ethyl-4-methylhexahydro-1,4-diazepine ring was identified as an optimal amine moiety for dual receptor antagonism. nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. These models are invaluable for predicting the activity of novel compounds and for guiding the synthesis of more potent analogues.
Several QSAR studies have been performed on compound series related to this compound. These studies typically involve calculating a variety of molecular descriptors—such as constitutional, topological, electronic, and physicochemical properties—and then using statistical methods like multiple linear regression (MLR) to build a predictive model. kg.ac.rs
For example, a QSAR analysis was applied to a library of 51 benzylacetamide derivatives with anticonvulsant activity. kg.ac.rs The study found that a combination of 2D and 3D descriptors produced a model with high predictive quality, indicating the importance of both the electronic and topologic features of the molecules for their anticonvulsant activity. kg.ac.rs In another study on newly synthesized N-(substituted phenyl)-2-chloroacetamides, QSAR analysis was performed using cheminformatics prediction models like Molinspiration, SwissADME, PreADMET, and PkcSM to screen for antimicrobial potential. nih.gov This analysis confirmed that the biological activity varied with the position of substituents on the phenyl ring, with lipophilicity being a key factor. nih.gov
QSAR analysis of indole-based sulfonylhydrazones revealed that the presence of a non-substituted phenyl ring and specific indolyl substituents (5-methoxy, 1-acetyl, 5-chloro) significantly contributed to enhanced cytotoxic activity. mdpi.com Such insights are crucial for the further optimization of these scaffolds as potential selective anticancer agents. mdpi.com The statistical validation of these QSAR models, often through leave-one-out cross-validation and external validation, is essential to ensure their robustness and predictive power. kg.ac.rschalcogen.ro
Computational Chemistry and in Silico Approaches in N 5 Chloro 2 Methoxyphenyl Acetamide Research
Molecular Docking Studies for Ligand-Protein Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme), forming a stable complex. This method is instrumental in predicting the strength of the interaction, commonly expressed as binding affinity.
While specific docking studies targeting N-(5-Chloro-2-methoxyphenyl)acetamide are not extensively detailed in the public literature, the principles of the methodology allow for the prediction of its behavior. Docking simulations place the ligand into the binding site of a target protein, and scoring functions are used to estimate the binding free energy (ΔGbind). A more negative score typically indicates a more favorable binding affinity.
For acetamide (B32628) derivatives, common targets for such studies include enzymes involved in neurodegenerative diseases (e.g., monoamine oxidases A and B, acetylcholinesterase) or metabolic conditions (e.g., α-glucosidase, α-amylase). nih.govnih.gov The binding mode of this compound would be dictated by its structural features: the chloro and methoxy (B1213986) groups on the phenyl ring, the planar amide linkage, and the acetyl group. The molecule would orient itself within the protein's active site to maximize favorable interactions, such as hydrogen bonds and hydrophobic contacts, thereby achieving the lowest possible energy state.
The specific interactions between this compound and a target protein's active site are crucial for its potential biological activity. The functional groups of the molecule allow for several types of interactions with amino acid residues. nih.gov
Hydrogen Bonding: The amide group is a key player, with the nitrogen-bound hydrogen acting as a hydrogen bond donor and the carbonyl oxygen serving as a hydrogen bond acceptor. These can form strong, directional interactions with polar amino acid residues like serine, threonine, histidine, and aspartate. nih.gov
Hydrophobic Interactions: The phenyl ring provides a significant hydrophobic surface that can interact favorably with nonpolar residues such as leucine, isoleucine, valine, and phenylalanine within the binding pocket.
Halogen Bonding: The chlorine atom can participate in halogen bonding, a noncovalent interaction with electron-rich atoms like oxygen or nitrogen, which can contribute to binding affinity and specificity.
Other Interactions: The methoxy group's oxygen can also act as a hydrogen bond acceptor.
The table below outlines the potential interactions between the functional moieties of this compound and key amino acid residues that might be found in a hypothetical enzyme's binding site.
| Molecular Moiety | Potential Interaction Type | Example Interacting Residues |
| Carbonyl Oxygen (C=O) | Hydrogen Bond Acceptor | Ser, Thr, His, Lys, Arg |
| Amide Hydrogen (N-H) | Hydrogen Bond Donor | Asp, Glu, Gln, Asn |
| Phenyl Ring | Hydrophobic, π-π Stacking | Phe, Tyr, Trp, Leu, Val |
| Chlorine Atom | Halogen Bonding, Hydrophobic | Leu, Phe, Backbone Carbonyls |
| Methoxy Group (-OCH₃) | Hydrogen Bond Acceptor, Hydrophobic | Gln, Asn, Ala, Leu |
Quantum Chemical Calculations for Electronic Structure Analysis (e.g., DFT studies)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to analyze the electronic structure, stability, and reactivity of molecules. These methods provide detailed information about the molecule's geometry and electron distribution.
DFT studies on analogous N-arylacetamides reveal important structural characteristics that are applicable to this compound. nih.govresearchgate.net The central amide bond is typically planar. However, there is significant rotational freedom around the bond connecting the nitrogen atom to the phenyl ring. The acetamido group is often twisted out of the plane of the phenyl ring. nih.govresearchgate.net For a similar molecule, 2-chloro-N-(4-methoxyphenyl)acetamide, this dihedral angle was found to be 28.87°. nih.gov The precise conformation of this compound would represent a minimum on its potential energy surface, balancing steric hindrance and electronic effects to achieve maximum stability.
A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution across a molecule, which is crucial for understanding intermolecular interactions and chemical reactivity. eurjchem.com Regions of negative electrostatic potential (typically colored red or orange) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. nih.govyoutube.com
For this compound, the MEP map would be expected to show:
Negative Potential: Concentrated around the electronegative carbonyl oxygen and the chlorine atom. The oxygen of the methoxy group would also contribute to a region of negative potential. These sites are the primary hydrogen bond acceptors.
Positive Potential: Located around the amide hydrogen, making it the principal hydrogen bond donor site.
This distribution of charge governs how the molecule interacts with biological receptors and other molecules. nih.gov
| Parameter | Predicted Characteristic | Implication |
| Conformation | Planar amide group; acetamido group twisted relative to the phenyl ring. | Influences how the molecule fits into a binding site. |
| Molecular Stability | Determined by the balance of steric and electronic effects. | The most stable conformer is the most likely to be biologically active. |
| Electrostatic Potential | Negative regions on carbonyl oxygen and chlorine; positive region on amide hydrogen. | Dictates sites for hydrogen bonding and other noncovalent interactions. |
Theoretical ADME (Absorption, Distribution, Metabolism, Excretion) Predictions
In silico ADME prediction models use the chemical structure of a compound to estimate its pharmacokinetic properties. These predictions are vital in early-stage drug discovery to identify candidates with favorable drug-like characteristics before committing to synthesis and experimental testing. nih.govrsc.org
For this compound, a theoretical ADME profile can be constructed based on its physicochemical properties. These models often assess parameters related to established guidelines like Lipinski's Rule of Five, which helps predict oral bioavailability.
The table below presents a typical set of predicted ADME properties for a small molecule like this compound.
| ADME Property | Parameter | Predicted Value/Classification | Significance |
| Absorption | Gastrointestinal (GI) Absorption | High | Likely to be well-absorbed from the gut. |
| Blood-Brain Barrier (BBB) Permeant | Yes/No (Varies by model) | Predicts whether the compound can cross into the central nervous system. | |
| Distribution | Plasma Protein Binding (PPB) | Moderately High | Affects the concentration of free, active compound in circulation. |
| Metabolism | Cytochrome P450 (CYP) Inhibition | Likely inhibitor of 1-2 isoforms (e.g., CYP2D6, CYP3A4) | Potential for drug-drug interactions. |
| Excretion | Aqueous Solubility | Low to Moderate | Influences absorption and formulation possibilities. |
| Drug-Likeness | Lipinski's Rule of Five | 0 Violations | Indicates good potential for oral bioavailability. |
In Silico Assessment of Bioavailability and Drug-likeness Parameters
A molecular weight (MW) of less than 500 Daltons. eurekaselect.com
An octanol-water partition coefficient (LogP) not exceeding 5. eurekaselect.com
No more than 5 hydrogen bond donors (HBD). eurekaselect.com
No more than 10 hydrogen bond acceptors (HBA). eurekaselect.com
The computed physicochemical properties for this compound are consistent with these guidelines, suggesting a favorable profile for drug-likeness. echemi.com
| Parameter | Value for this compound | Lipinski's Rule of Five Guideline | Compliance |
|---|---|---|---|
| Molecular Weight (MW) | 199.63 g/mol echemi.com | < 500 | Yes |
| LogP (XLogP3) | 2.0 echemi.com | ≤ 5 | Yes |
| Hydrogen Bond Donors (HBD) | 1 echemi.com | ≤ 5 | Yes |
| Hydrogen Bond Acceptors (HBA) | 2 echemi.com | ≤ 10 | Yes |
As the data indicates, this compound adheres to all parameters of Lipinski's Rule of Five. This profile suggests that the compound is likely to exhibit good membrane permeability and oral absorption, making it a promising scaffold for further drug development.
Prediction of Theoretical Metabolic Pathways and Stability
In silico metabolism prediction is a vital tool for anticipating how a drug candidate will be processed in the body, which influences its efficacy and safety. nih.gov Computational models simulate the biotransformation of xenobiotics by key enzyme systems, primarily Cytochrome P450 (CYP450) enzymes for Phase I metabolism and transferases for Phase II metabolism. nih.govfrontiersin.org These predictions help identify potential metabolites and assess the metabolic stability of a compound. researchgate.net
While specific in silico metabolic studies for this compound have not been detailed, its theoretical metabolic fate can be predicted based on its functional groups: an acetamide, a methoxy group, and a chlorinated aromatic ring.
Likely Phase I Metabolic Reactions:
Aromatic Hydroxylation: The benzene (B151609) ring is susceptible to oxidation by CYP450 enzymes, leading to the formation of phenolic metabolites.
O-Demethylation: The methoxy group (-OCH3) can be cleaved to form a hydroxyl group (-OH) and formaldehyde.
Amide Hydrolysis: The amide bond can be hydrolyzed by amidase enzymes, splitting the molecule into 5-chloro-2-methoxyaniline (B1222851) and acetic acid.
Likely Phase II Metabolic Reactions:
Glucuronidation: If hydroxylated metabolites are formed during Phase I, the new hydroxyl groups can be conjugated with glucuronic acid to increase water solubility and facilitate excretion.
Sulfation: Phenolic metabolites can also undergo sulfation, another major conjugation pathway that enhances elimination.
| Metabolic Phase | Potential Reaction | Affected Functional Group | Resulting Metabolite Type |
|---|---|---|---|
| Phase I | Aromatic Hydroxylation | Benzene Ring | Phenolic derivative |
| Phase I | O-Demethylation | Methoxy Group | Phenolic derivative |
| Phase I | Amide Hydrolysis | Acetamide Group | Aniline (B41778) derivative |
| Phase II | Glucuronidation | Hydroxyl Group (from Phase I) | Glucuronide conjugate |
| Phase II | Sulfation | Hydroxyl Group (from Phase I) | Sulfate conjugate |
These predicted pathways suggest that this compound would likely undergo significant metabolism, primarily through oxidation and hydrolysis, followed by conjugation reactions.
Virtual Screening and Library Design for Novel this compound Scaffolds
Scaffold-based library design is a cornerstone of modern drug discovery, enabling the systematic exploration of chemical space around a core molecular structure. nih.govhts-biochemie.de The this compound structure represents a chemically tractable scaffold, suitable for generating focused libraries of compounds for virtual screening. nih.govnih.gov Virtual screening involves the computational evaluation of large compound libraries against a biological target to identify potential hits. nih.govmdpi.com
The design of a virtual library based on the this compound scaffold would involve modifying several key positions to generate structural diversity. Potential points of diversification include:
The Acetyl Group: The terminal methyl of the acetyl group could be replaced with various alkyl or aryl substituents.
The Amide Linker: Modifications to the amide itself, though more synthetically challenging, could be explored.
The Phenyl Ring: While the chloro and methoxy groups are key features, their positions could be altered, or additional substituents could be introduced on the ring to explore structure-activity relationships (SAR).
The process for utilizing this scaffold in a virtual screening campaign typically follows these steps:
Scaffold Selection: The core this compound structure is chosen based on its favorable drug-like properties.
Library Enumeration: A large virtual library of derivatives is computationally generated by adding a wide range of chemical groups at the defined diversification points.
Computational Screening: The generated library is then docked into the active site of a target protein (e.g., a kinase, receptor, or enzyme) to predict the binding affinity of each compound. nih.gov
Hit Identification: Compounds with the highest predicted binding scores and favorable interactions with the target are identified as "hits" for subsequent chemical synthesis and in vitro testing. nih.gov
The utility of similar chloro-N-aryl acetamide scaffolds in generating novel compounds with biological activity, such as anticancer properties, has been demonstrated, validating the potential of this molecular framework for library design. ijddr.inresearchgate.netresearchgate.net
Medicinal Chemistry and Preclinical Drug Discovery Perspectives for N 5 Chloro 2 Methoxyphenyl Acetamide
N-(5-Chloro-2-methoxyphenyl)acetamide as a Lead Compound for Therapeutic Development
This compound belongs to the acetamide (B32628) class of compounds, a group known for a wide range of biological activities. ontosight.ai The process of drug discovery often begins with identifying "hits"—compounds that show activity in initial screenings—which are then developed into "lead" compounds. danaher.com A lead compound is a chemical entity that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structures that require modification to fit the target better.
The structure of this compound, featuring a substituted phenyl ring linked to an acetamide group, presents a promising scaffold for therapeutic development. The presence of chloro and methoxy (B1213986) functional groups on the phenyl ring is significant, as these groups can influence the compound's electronic properties, lipophilicity, and ability to bind to biological targets. ontosight.ai Compounds with similar structural motifs have been investigated for various pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer activities. ontosight.aiontosight.ai
The identification of a compound like this compound as a lead candidate typically follows high-throughput screening (HTS) of large chemical libraries. danaher.com Once identified, it serves as the starting point for a focused drug discovery program aimed at optimizing its therapeutic potential.
Lead Optimization Strategies for Enhanced Potency, Selectivity, and Bioavailability (Non-Clinical Focus)
Lead optimization is an iterative process of modifying the chemical structure of a lead compound to improve its drug-like properties. patsnap.com The primary goals are to enhance potency (the amount of drug needed to produce an effect), selectivity (the drug's ability to target a specific receptor or enzyme), and bioavailability (the proportion of the drug that enters circulation). For this compound, several non-clinical optimization strategies can be employed.
Structure-Activity Relationship (SAR) Analysis: A fundamental approach is to systematically modify the lead compound's structure and assess how these changes affect its biological activity. patsnap.com For this compound, this would involve creating a library of analogues by modifying three key regions: the chloro substituent, the methoxy group, and the acetamide moiety.
Pharmacokinetic Optimization: This strategy focuses on improving the absorption, distribution, metabolism, and excretion (ADME) profile of the lead compound. patsnap.com Modifications might be made to enhance solubility, metabolic stability, and cell permeability. patsnap.comusf.edu
The table below outlines potential lead optimization strategies for this compound.
| Strategy | Description | Example Modification on this compound | Desired Outcome |
| Functional Group Modification | Adding, removing, or swapping functional groups to improve interaction with the target. danaher.com | Replace the chloro group with other halogens (F, Br, I) or a trifluoromethyl group. | Enhanced binding affinity and potency. |
| Isosteric Replacement | Substituting a functional group with another group of similar size and electronic properties. danaher.compatsnap.com | Replace the methoxy group (-OCH3) with an ethoxy (-OCH2CH3) or a hydroxyl (-OH) group. | Improved solubility and metabolic stability. |
| Scaffold Hopping | Changing the core structure of the molecule while retaining essential functionalities. patsnap.com | Replace the phenyl ring with a different aromatic system like pyridine (B92270) or thiophene. | Discovery of novel intellectual property and potentially improved properties. |
| Conformational Constraint | Introducing structural elements that lock the molecule into a more active conformation. patsnap.com | Incorporate the acetamide side chain into a ring structure. | Increased potency and selectivity. |
Computational tools such as quantitative structure-activity relationship (QSAR) modeling and molecular docking are pivotal in predicting how these modifications might affect the compound's interaction with its target, thereby guiding the synthetic chemistry efforts. danaher.compatsnap.com
Identification of Novel Pharmacological Targets and Pathways
A critical step in drug development is to understand the mechanism of action of a lead compound—the specific biological target and pathway it modulates. For this compound, this involves a series of non-clinical investigations. Based on the activities of structurally related compounds, several potential targets and pathways can be hypothesized.
For instance, a study on 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivatives, which share a similar chloro-methoxyphenyl moiety, identified them as potential anti-cancer agents. researchgate.net Cellular mechanistic studies revealed that a potent compound from this series arrested the cell cycle at the G2/M phase and induced apoptosis (programmed cell death) in human pancreatic cancer cells. researchgate.net This suggests that this compound and its analogues could potentially target proteins involved in cell cycle regulation or apoptosis pathways.
Furthermore, in silico analyses of other acetamide derivatives have suggested that their antimicrobial effects may be due to the inhibition of enzymes like DNA ligase. researchgate.net Therefore, target identification studies for this compound would likely explore its potential to inhibit key enzymes involved in cancer cell proliferation or microbial survival.
Techniques for target deconvolution include affinity chromatography, chemical proteomics, and genetic methods like CRISPR-based screens, which can help pinpoint the specific protein(s) that a compound interacts with to exert its biological effect. nih.gov
Development of High-Throughput Screening (HTS) Methods for this compound Analogues
To efficiently test the large number of analogues generated during lead optimization, high-throughput screening (HTS) methods are essential. nih.gov These automated assays allow for the rapid evaluation of thousands of compounds. researchgate.net The development of HTS assays for this compound analogues would depend on the hypothesized therapeutic area and target.
HTS methods are broadly categorized into two types:
Biochemical Assays: These are cell-free assays that measure the direct effect of a compound on a purified target molecule, such as an enzyme or receptor. nih.gov
Cell-Based Assays: These assays measure a compound's effect on whole living cells, providing information on its activity in a more biologically relevant context. nih.gov
The table below compares various HTS methods applicable to screening analogues of this compound.
| Assay Type | Specific Method | Principle | Application for Analogues |
| Biochemical | Fluorescence Resonance Energy Transfer (FRET) | Measures the proximity of two fluorescent molecules. A change in signal indicates binding or cleavage events. nih.gov | Screening for inhibitors of a specific protease or kinase target. |
| Biochemical | Mass Spectrometry (MS) | Directly detects the product of an enzymatic reaction or the binding of a compound to its target. nih.govchemrxiv.org | Identifying compounds that inhibit a target enzyme with high sensitivity and specificity. |
| Cell-Based | Cell Viability Assays (e.g., MTT) | Measures the metabolic activity of cells, which correlates with cell number. A decrease indicates cytotoxicity. mdpi.com | Screening for analogues with potent anti-cancer activity. |
| Cell-Based | Reporter Gene Assays | Measures the activity of a specific signaling pathway by linking it to the expression of a reporter protein (e.g., luciferase). nih.gov | Identifying compounds that modulate a specific pathway, such as apoptosis or inflammation. |
| Cell-Based | High-Content Screening (HCS) | Uses automated microscopy and image analysis to measure multiple cellular parameters simultaneously. nih.gov | Assessing complex cellular effects, such as changes in cell morphology, cell cycle status, or protein localization. |
The choice of HTS method is critical and must be carefully designed and validated to ensure that the results are reliable and can successfully identify the most promising drug candidates from a library of synthesized analogues. nih.gov
Future Research Directions in Novel Therapeutic Agent Development (Non-Clinical Trajectory)
The preclinical development of novel therapeutic agents from the this compound lead compound involves a structured, forward-looking research plan. The future non-clinical trajectory would focus on several key areas:
Focused Library Synthesis: Based on initial SAR data, a more focused library of analogues will be designed and synthesized. This effort will concentrate on modifying the parts of the molecule identified as being most critical for activity and selectivity, while also aiming to improve ADME properties.
Mechanism of Action (MoA) Elucidation: Deeper investigation into how the most potent analogues exert their effects is crucial. This involves using advanced biochemical and cell-based techniques to confirm the biological target and delineate the downstream effects on cellular pathways.
In Vitro ADMET Profiling: Promising candidates will undergo a comprehensive panel of in vitro assays to assess their absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles. This includes tests for metabolic stability in liver microsomes, plasma protein binding, cell permeability, and potential interactions with drug-metabolizing enzymes.
In Vivo Efficacy Studies: Compounds that demonstrate a strong in vitro profile will advance to in vivo testing in animal models of the targeted disease. For example, if the therapeutic goal is oncology, analogues would be tested in xenograft models where human tumors are grown in immunocompromised mice to see if the compounds can inhibit tumor growth.
Lead Candidate Selection: The culmination of these non-clinical studies will be the selection of a single lead candidate for progression into more formal preclinical development, which includes safety pharmacology and toxicology studies required for regulatory submission.
This systematic approach ensures that only the most promising and well-characterized compounds advance, maximizing the potential for success in future clinical trials.
Q & A
Q. What are the standard synthetic routes for preparing N-(5-Chloro-2-methoxyphenyl)acetamide?
The compound is typically synthesized via nucleophilic acyl substitution. A common method involves reacting 5-chloro-2-methoxyaniline with chloroacetyl chloride in the presence of a base like triethylamine. The reaction is refluxed in a polar aprotic solvent (e.g., acetone or acetonitrile) for 4–6 hours, monitored by TLC. Post-reaction, the product is isolated via filtration, washed with cold solvents, and recrystallized for purity .
Q. How is the molecular structure of this compound characterized experimentally?
Structural elucidation combines FTIR (to confirm amide C=O stretch ~1650 cm⁻¹ and aromatic C-Cl absorption ~750 cm⁻¹), NMR (¹H and ¹³C to assign methoxy, acetamide, and aromatic protons), and X-ray crystallography (for absolute configuration). For example, in related chloroacetamides, NMR δ ~2.1 ppm corresponds to the acetamide methyl group, while δ ~3.8 ppm represents the methoxy substituent .
Q. What are the key physicochemical properties of this compound?
Key properties include:
- Melting point : 155–162°C (based on analogous N-(4-Amino-3,5-dichlorophenyl)acetamide) .
- Solubility : Moderate in polar solvents (e.g., ethanol, DMSO) due to the amide and methoxy groups.
- Stability : Sensitive to prolonged exposure to light and moisture, requiring storage in amber vials under inert gas .
Advanced Research Questions
Q. How can computational chemistry methods predict the reactivity of this compound?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model HOMO-LUMO gaps to assess electron affinity and nucleophilic/electrophilic sites. Molecular Electrostatic Potential (MESP) maps identify regions prone to electrophilic attack (e.g., the chloro-substituted aromatic ring). These methods align with experimental observations of regioselectivity in related acetamides .
Q. What strategies optimize the synthesis of this compound to improve yield and purity?
- Solvent optimization : Replacing triethylamine with DMAP in dichloromethane reduces side reactions .
- Byproduct mitigation : Column chromatography (silica gel, hexane/ethyl acetate gradient) removes impurities like unreacted aniline or diacetylated byproducts detected via LC-MS .
- Catalysis : Microwave-assisted synthesis reduces reaction time from hours to minutes while maintaining >85% yield .
Q. How does the introduction of substituents affect the biological activity of this compound derivatives?
Structure-Activity Relationship (SAR) studies show:
- Chloro substitution at the 5-position enhances antimicrobial activity due to increased lipophilicity.
- Methoxy groups improve metabolic stability by sterically hindering oxidative degradation.
- Adding sulfonamide or heterocyclic moieties (e.g., oxadiazole) broadens activity against resistant bacterial strains .
Q. What are the challenges in analyzing conflicting spectroscopic data for chloroacetamide derivatives?
Discrepancies arise from:
- Tautomerism : Keto-enol equilibria in solution can shift NMR signals (e.g., NH protons appearing as broad singlets).
- Crystallographic vs. solution-phase structures : X-ray data may show planar amide groups, while solution NMR suggests slight rotation due to solvent interactions. Resolution requires multi-technique validation (e.g., variable-temperature NMR, IR, and computational docking) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
